(3-Ethyl-5-(hydroxymethyl)phenyl)boronic acid
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Overview
Description
(3-Ethyl-5-(hydroxymethyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with an ethyl group and a hydroxymethyl group. This compound is of significant interest in organic synthesis due to its versatility and reactivity, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-5-(hydroxymethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-ethyl-5-(hydroxymethyl)phenyl bromide using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product often involves crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Ethyl-5-(hydroxymethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like tetrahydrofuran (THF) or toluene.
Major Products
Oxidation: 3-Ethyl-5-(hydroxymethyl)phenol.
Reduction: 3-Ethyl-5-(hydroxymethyl)benzyl alcohol.
Substitution: Various biaryl compounds depending on the coupling partner used in the Suzuki–Miyaura reaction.
Scientific Research Applications
(3-Ethyl-5-(hydroxymethyl)phenyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Ethyl-5-(hydroxymethyl)phenyl)boronic acid in chemical reactions often involves the formation of a boronate ester intermediate. In the Suzuki–Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The molecular targets and pathways involved in biological applications are still under investigation, but the compound’s ability to form reversible covalent bonds with enzyme active sites is a key feature .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the ethyl and hydroxymethyl substituents, making it less sterically hindered and less reactive in certain contexts.
3-(Hydroxymethyl)phenylboronic acid: Similar structure but without the ethyl group, leading to different reactivity and steric properties.
3-Ethylphenylboronic acid: Lacks the hydroxymethyl group, affecting its solubility and reactivity in aqueous conditions.
Uniqueness
(3-Ethyl-5-(hydroxymethyl)phenyl)boronic acid is unique due to the presence of both ethyl and hydroxymethyl groups, which influence its reactivity, solubility, and steric properties. These features make it particularly useful in specific synthetic applications where other boronic acids may not be as effective .
Properties
Molecular Formula |
C9H13BO3 |
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Molecular Weight |
180.01 g/mol |
IUPAC Name |
[3-ethyl-5-(hydroxymethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H13BO3/c1-2-7-3-8(6-11)5-9(4-7)10(12)13/h3-5,11-13H,2,6H2,1H3 |
InChI Key |
SUTDSXWBDPUXIF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)CO)CC)(O)O |
Origin of Product |
United States |
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